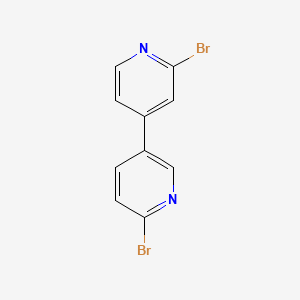

2',6-Dibromo-3,4'-bipyridine

概要

説明

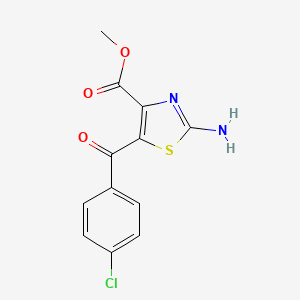

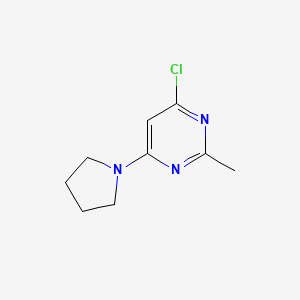

2’,6-Dibromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It’s a derivative of bipyridine, which is a type of heterocyclic compound . Bipyridines are commonly used as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of bipyridine derivatives, including 2’,6-Dibromo-3,4’-bipyridine, often involves the coupling of pyridyl moieties . A modular synthesis approach has been described for non-centrosymmetric, dipolar 4,4’-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries .Molecular Structure Analysis

The molecular structure of 2’,6-Dibromo-3,4’-bipyridine can be analyzed using various techniques such as X-ray diffraction . The exposed location of the N atoms in bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .Chemical Reactions Analysis

Bipyridines, including 2’,6-Dibromo-3,4’-bipyridine, are often used as ligands in coordination chemistry . They can form complexes with various metal ions, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,6-Dibromo-3,4’-bipyridine can be predicted using computational approaches . For instance, its molecular weight is approximately 313.98 g/mol .科学的研究の応用

Synthesis of Macromolecular and Supramolecular Structures :

- 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine, a derivative of 2',6-Dibromo-3,4'-bipyridine, is used as a building block for macromolecular and supramolecular applications. It's an efficient synthetic precursor for both ligand design and macro- or supramolecular applications, providing solubilizing groups necessary for these applications (Amb & Rasmussen, 2006).

Development of Metal Complexes :

- This compound is used in the synthesis of metal complexes. For instance, the reaction of 6,6′-dibromo-2,2′-bipyridine with ammonia produces 6,6′-diamino-2,2′-bipyridine, which forms complexes with various metals like Cu(II), Ni(II), Co(II), and Zn(II). These complexes have applications in coordination chemistry (Kishii, Araki, & Shiraishi, 1984).

Applications in Coordination Chemistry and Materials Science :

- 4,4'-Dibromo-2,2'-bipyridine is notably efficient in selective bromine-substitution under palladium-catalysis, making it valuable for preparing conjugated pyridine and 2,2'-bipyridine building blocks for coordination chemistry and materials science (Garcia-Lago et al., 2008).

Creation of Luminescent Materials :

- Bipyridine periodic mesoporous organosilicas (BPy-PMOs) grafted with lanthanide-diketonate complex, which use 2,2'-bipyridine, are employed as ratiometric temperature sensors. This application is significant in the development of thermochromic materials for biomedical thermometric applications (Kaczmarek et al., 2020).

Use in Dye-Sensitized Solar Cells :

- Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, derivatives of this compound, have been prepared for use in copper-based dye-sensitized solar cells (DSCs). This application highlights its role in renewable energy technology (Constable et al., 2009).

作用機序

Target of Action

2’,6-Dibromo-3,4’-bipyridine is a type of bipyridine compound . Bipyridine compounds are known to act as ligands, forming complexes with various metal ions . The primary targets of 2’,6-Dibromo-3,4’-bipyridine are likely to be these metal ions, which play crucial roles in various biochemical processes.

Mode of Action

The mode of action of 2’,6-Dibromo-3,4’-bipyridine involves its interaction with its target metal ions. As a ligand, it can bind to these ions, forming stable complexes . This interaction can result in changes to the biochemical properties of the metal ions, potentially influencing their roles in various biochemical processes.

Biochemical Pathways

The specific biochemical pathways affected by 2’,6-Dibromo-3,4’-bipyridine would depend on the specific metal ions it targets. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes and thus affect the associated biochemical pathways . .

Result of Action

The molecular and cellular effects of 2’,6-Dibromo-3,4’-bipyridine’s action would depend on its specific targets and the biochemical pathways it affects. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes, potentially leading to changes at the molecular and cellular levels . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,6-Dibromo-3,4’-bipyridine. For example, factors such as pH, temperature, and the presence of other chemical species could influence the compound’s ability to bind to its targets and form stable complexes . .

Safety and Hazards

As with any chemical compound, it’s important to handle 2’,6-Dibromo-3,4’-bipyridine with care. While specific safety and hazard information for this compound isn’t readily available, similar compounds like 6,6’-Dibromo-3,3’bipyridine have been classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

将来の方向性

The future directions for the study and application of 2’,6-Dibromo-3,4’-bipyridine could involve further exploration of its use as a ligand in coordination chemistry . Additionally, its potential for forming non-centrosymmetric supramolecular assemblies due to the difference in the binding energy of the pyridyl nitrogen atoms could be explored .

特性

IUPAC Name |

2-bromo-4-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJILYMUFZGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654755 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942206-16-8 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)

![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)